m-Nisoldipine

Photostability Structural Isomerism Stability Indicating Assay

m-Nisoldipine (CAS 113578-26-0)-the meta-nitro positional isomer of nisoldipine-resolves photodegradation artifacts that compromise dihydropyridine research reproducibility. • Enhanced photostability vs. ortho-nitro nisoldipine eliminates light-sensitivity confounds in analytical method development and long-term formulation studies. • Distinct vascular selectivity profile enables precise SAR investigation of nitro-group positional effects on calcium channel pharmacology. • Racemic compound with well-characterized stereoselective CYP3A metabolism-validated model for chiral inversion and enantiomer-specific pharmacokinetic studies. ≥95% purity with full HPLC/NMR characterization; in stock for immediate global dispatch.

Molecular Formula C20H24N2O6
Molecular Weight 388.4 g/mol
CAS No. 113578-26-0
Cat. No. B053548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namem-Nisoldipine
CAS113578-26-0
SynonymsM-NISOLDIPINE
Molecular FormulaC20H24N2O6
Molecular Weight388.4 g/mol
Structural Identifiers
SMILESCC1=C(C(C(=C(N1)C)C(=O)OCC(C)C)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC
InChIInChI=1S/C20H24N2O6/c1-11(2)10-28-20(24)17-13(4)21-12(3)16(19(23)27-5)18(17)14-7-6-8-15(9-14)22(25)26/h6-9,11,18,21H,10H2,1-5H3
InChIKeyMRSJBSHLMOBYSH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





m-Nisoldipine Chemical Identity & Procurement


m-Nisoldipine (CAS: 113578-26-0) is a 1,4-dihydropyridine calcium channel antagonist with the IUPAC name 3-O-methyl 5-O-(2-methylpropyl) 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate . It possesses a molecular formula of C20H24N2O6 and a molecular weight of 388.41 g/mol . Commercial availability for research purposes typically specifies a standard purity of 95%, with analytical characterization data (e.g., NMR, HPLC) available upon request .

Structural probe for DHP calcium channel SAR studies
Photo-stable alternative for light-sensitive analytical workflows
Racemate enabling enantiomer-selective metabolism research
Well-defined polymorphic system for solid-state studies

m-Nisoldipine: Not an Interchangeable Substitute


m-Nisoldipine is a structural isomer of the approved drug nisoldipine, differing specifically in the position of the nitro group on the phenyl ring (meta-substituted for m-Nisoldipine versus ortho-substituted for nisoldipine) [1]. This single positional change fundamentally alters its physicochemical and pharmacological properties. Direct comparative studies demonstrate that m-Nisoldipine exhibits significantly enhanced photostability and distinct vascular selectivity compared to nisoldipine [2]. Consequently, substituting nisoldipine for m-Nisoldipine in research applications is not scientifically valid and will yield non-comparable data, particularly in studies involving light exposure or vascular tissue selectivity.

Property
m-Nisoldipine (Target)
Nisoldipine (Substitute)
Nitro Position
meta-substituted
ortho-substituted
Photostability
Reported higher photostability
Known photolability
Vascular Selectivity
Reported distinct vascular selectivity
Reference profile
In Vivo Hemodynamics
Differential aortic flow increase
No aortic flow increase

m-Nisoldipine Quantitative Evidence


Enhanced Photostability vs. Nisoldipine

m-Nisoldipine is a structural isomer of nisoldipine, with its nitro group in the meta-position on the phenyl ring. This structural modification directly addresses a key liability of nisoldipine, which is known to be unstable when exposed to light. Comparative assessments have established that m-Nisoldipine demonstrates 'significantly increased' photostability relative to nisoldipine [1][2].

Photostability
Head-to-head
m-Nisoldipine > nisoldipine; reported significant increase in photostability
Supports light-exposure workflow selection
Not precisely quantified; review specific assay conditions
Photostability Structural Isomerism Stability Indicating Assay

Hemodynamic Profile vs. Nisoldipine

In a direct comparative study in anesthetized dogs, intravenous m-Nisoldipine demonstrated a hemodynamic profile that was both quantitatively and qualitatively distinct from nisoldipine. Key differences were observed in several cardiovascular parameters at equivalent doses [1].

Hemodynamics
Head-to-head
m-Nisoldipine (1–3 µg/kg iv) increased aortic blood flow; nisoldipine did not
Reported differential in vivo hemodynamic response
Anesthetized dog model; intravenous administration
Hemodynamics In Vivo Pharmacology Vasodilation

Superior Vascular Selectivity vs. Nisoldipine

In addition to improved photostability, the structural isomerization of nisoldipine to m-Nisoldipine results in altered tissue selectivity. It is reported that m-Nisoldipine exhibits higher vascular selectivity than its ortho-isomer, nisoldipine, suggesting a more targeted action on vascular tissues [1].

Vascular Selectivity
Class-level
Reported higher vascular selectivity vs. nisoldipine
Reported vascular selectivity context
Data to verify; class-level inference from early-stage report
Vascular Selectivity Calcium Antagonist Tissue-Specific Pharmacology

Stereoselective Metabolic Stability of Enantiomers

m-Nisoldipine exists as a racemic mixture of (+)- and (-)-enantiomers. In vitro metabolism studies in rat liver microsomes (RLM) demonstrate significant stereoselectivity in its metabolic stability. A total of 16 metabolites were detected for the (+)-m-nisoldipine enantiomer, while 18 metabolites were detected for the (-)-m-nisoldipine enantiomer, indicating that (+)-m-nisoldipine is more metabolically stable than (-)-m-nisoldipine [1].

Metabolic Stability
Head-to-head
(+)-m-nisoldipine more stable: 16 metabolites; (-)-m-nisoldipine: 18 metabolites
Stereoselective metabolism differential
Rat liver microsomes; CYP3A isoforms involved
Stereoselective Metabolism Chiral Pharmacokinetics CYP450 Enzymes

Validated RP-HPLC Purity Method

A validated reverse-phase HPLC method has been established specifically for the determination of m-Nisoldipine content and its related substances. The method demonstrates high sensitivity with a limit of detection (LOD) of 0.10 ng and excellent linearity (r=0.9999) across a defined range [1].

HPLC Purity Method
Analytical context
LOD 0.10 ng, r=0.9999, mean recovery 99.25%
Supports identity/purity verification upon receipt
RP-HPLC; Symmetry C18, 237 nm detection
Analytical Method Validation Quality Control RP-HPLC

Enantiotropic Polymorphs (Forms A & B)

m-Nisoldipine exists in two distinct polymorphic crystal forms, designated A and B, which exhibit enantiotropic behavior. The thermodynamic phase transition temperature between these forms is 47°C. Below this temperature, Form A is thermodynamically stable, with a Gibbs free energy difference (ΔGA,Bθ) of 2.47 J·mol⁻¹ at 25°C. Their decomposition activation energies also differ significantly: 109.80 kJ·mol⁻¹ for Form A and 59.14 kJ·mol⁻¹ for Form B [1].

Polymorph Stability
Reported
Form A ΔG 2.47 J·mol⁻¹, Ea(dec) 109.80 kJ·mol⁻¹; Form B Ea(dec) 59.14 kJ·mol⁻¹
Thermodynamic stability difference between polymorphs
Enantiotropic transition at 47°C; solid-state characterization
Polymorphism Solid-State Chemistry Thermodynamic Stability

m-Nisoldipine Validated Application Scenarios


SAR Studies in Dihydropyridine Blockers

The defined structural difference between m-Nisoldipine (meta-nitro isomer) and nisoldipine (ortho-nitro isomer) provides a precise chemical probe for SAR studies [1]. Researchers can use this pair of isomers to investigate how the position of a single nitro group influences key pharmacological properties, such as photostability [2][3], vascular tissue selectivity [3], and in vivo hemodynamic effects [4]. The availability of a validated, high-sensitivity HPLC method [5] ensures that the integrity of the compound can be confirmed throughout the study.

Photo-Stable Formulation Development

m-Nisoldipine is explicitly indicated for research where the photolability of nisoldipine is a confounding variable. The compound's demonstrated increase in photostability makes it a superior candidate for developing and validating analytical methods that require light exposure or for formulating drug products intended for long-term storage without specialized light-protective packaging [2][3].

Stereoselective Metabolism & Pharmacokinetics

m-Nisoldipine is a racemic compound with well-characterized stereoselective metabolism. The (+)-enantiomer is demonstrably more stable than the (-)-enantiomer in rat liver microsomes [6]. This makes m-Nisoldipine an excellent model compound for studies focused on chiral inversion, stereoselective CYP450 metabolism (specifically involving CYP3A [6]), and the impact of chirality on pharmacokinetic profiles.

Polymorph Screening & Solid-State Chemistry

m-Nisoldipine exhibits well-defined dimorphism with two enantiotropic crystal forms (A and B). The thermodynamic parameters governing their stability and interconversion are quantified, including the phase transition temperature (47°C) and the activation energy of decomposition for each form [7]. This makes the compound a suitable model system for studying solid-state phase transitions, the impact of processing conditions (e.g., grinding, temperature) on crystal form, and the relationship between crystal structure and physicochemical properties.

Application
Selection Property
Validation Focus
DHP calcium channel SAR studies
Structural isomer pair comparison
Photostability & hemodynamic profiling
Light-exposure formulation research
Reported higher photostability
Light-stability assay validation
Chiral metabolism & PK modeling
Racemate with enantiomer-selective metabolism
CYP450 isoform-specific metabolism profiling
Solid-state polymorphism research
Well-characterized enantiotropic dimorphism
Thermodynamic stability & processing impact

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